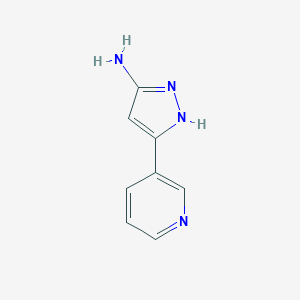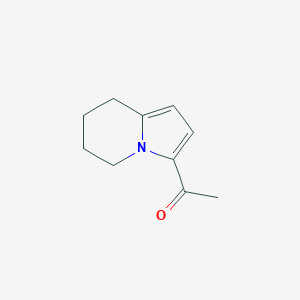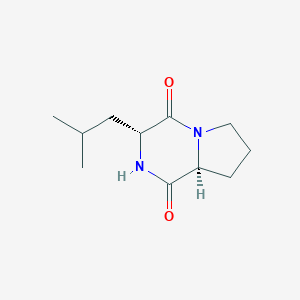
シクロ(D-Leu-L-Pro)
説明
Cyclo(D-Leu-L-Pro) is a cyclic dipeptide that has been studied for its potential use in various scientific applications, such as drug delivery, immunomodulatory activity, and antimicrobial activity. It has been studied for its potential therapeutic effects and its ability to modulate the immune system.
科学的研究の応用
1. ネマトーダ防除剤としてのコントロールMeloidogyne incognita シクロ(D-Pro-L-Leu)は、Bacillus amyloliquefaciens培養物から同定されており、ネマトーダ殺虫活性を持つことが認められています . バクテリア培養上清と粗抽出物のMeloidogyne incognitaへの曝露は、卵の孵化を有意に抑制し、2齢幼虫の死亡をもたらしました .
Colletotrichum orbiculareに対する抗真菌活性
Pseudomonas sesami BC42由来のシクロ(D-Leu-D-Pro)とシクロ(L-Leu-L-Pro)は、顕著な抗真菌活性を示しています . これらは、C. orbiculare によって引き起こされる分生子の発芽と付着器の形成を効果的に阻害し、葉の病斑サイズを減少させました。
抗菌活性
シクロ(L-Leu-L-Pro)は、Streptomycesを含む様々な細菌および真菌種から単離されたジケトピペラジン代謝産物です . バンコマイシン耐性腸球菌(VRE)の12系統に対して、MIC値が12.5 µg/mlで活性があります .
抗癌活性
シクロ(L-Leu-L-Pro)は、1〜500 µg/mlの濃度で使用した場合、K562、HL-60、およびU937白血病細胞の増殖を濃度依存的に阻害します .
防汚活性
シクロ(L-Leu-L-Pro)は、防汚活性を持ち、B. amphitrite幼虫の付着を、EC 50値が0.15 mMで阻害します .
農業におけるバイオコントロールの応用
P. sesami BC42由来のシクロ(L-Leu-L-Pro)とシクロ(D-Leu-D-Pro)は、農業におけるバイオコントロールの用途にとって有望な候補となる可能性があります . これらは、自然環境における毒性の低さと生分解性の高さから、合成化学農薬の有効な代替手段として使用できます<a aria-label="2: sesami BC42 may be promising candidates for biocontrol applications in agriculture2" data-citationid="e985501b-4c8f-1245-507
作用機序
Cyclo(D-Leu-L-Pro) has been found to have nematocidal activity. In a study, various concentrations of cyclo(D-Pro-L-Leu) were investigated for their effect on the hatching of eggs and mortality of second-stage juveniles . Another study suggested a potential semiochemical role of cyclo(L-Pro-L-Pro) and a modulating effect of cyclo(L-Leu-L-Pro) that may depend on the relative concentration of both compounds in the chemical signal .
将来の方向性
生化学分析
Biochemical Properties
Cyclo(D-Leu-L-Pro) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been identified in Bacillus amyloliquefaciens culture and recognized to have nematocidal activity . The nature of these interactions is largely dependent on the structure of Cyclo(D-Leu-L-Pro), which is a diketopiperazine .
Cellular Effects
Cyclo(D-Leu-L-Pro) has notable effects on various types of cells and cellular processes. For example, it has been found to inhibit the growth of K562, HL-60, and U937 leukemia cells in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cyclo(D-Leu-L-Pro) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have nematocidal activity, significantly inhibiting the hatching of eggs and causing the mortality of second-stage juveniles .
Temporal Effects in Laboratory Settings
The effects of Cyclo(D-Leu-L-Pro) change over time in laboratory settings. It has been observed that the inhibitory effects of this compound on the hatching of eggs and the mortality of second-stage juveniles depend on the length of incubation time and concentration of the treatment .
Dosage Effects in Animal Models
The effects of Cyclo(D-Leu-L-Pro) vary with different dosages in animal models. For instance, it has been found that the mortality of second-stage juveniles increases significantly with an increase in the dose of Cyclo(D-Leu-L-Pro) on both the 1st and 3rd day of incubation
Metabolic Pathways
Cyclo(D-Leu-L-Pro) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
Cyclo(D-Leu-L-Pro) is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could also affect its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(3R,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157974 | |
| Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36238-67-2 | |
| Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36238-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the conformational properties of Cyclo(D-Leu-L-Pro)?
A1: Cyclo(D-Leu-L-Pro) exhibits interesting conformational behavior. While it adopts a C2-symmetric conformation in chloroform solution [], it appears to favor a C4-symmetric conformation in nuclear magnetic resonance (NMR) spectroscopy due to rapid intramolecular transformations occurring faster than the NMR timescale []. This conformational flexibility might play a role in its interactions with other molecules.
Q2: Has Cyclo(D-Leu-L-Pro) been identified in natural sources, and does it exhibit any biological activities?
A2: Yes, Cyclo(D-Leu-L-Pro) has been identified as one of the metabolites produced by Lactiplantibacillus plantarum 124, a bacterium known for its antifungal properties []. The cell-free supernatant of L. plantarum 124, containing Cyclo(D-Leu-L-Pro) and other compounds, exhibited significant antifungal activity against Aspergillus flavus and Penicillium sp. []. This finding suggests that Cyclo(D-Leu-L-Pro) might contribute to the antifungal properties of the bacterial supernatant, although further investigation is needed to confirm its specific role.
Q3: Are there any known structural isomers of Cyclo(D-Leu-L-Pro) with distinct biological effects?
A3: Research has identified three isomers of the cyclic dipeptide cyclo(Leu-Pro): cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), and cyclo(D-Leu-L-Pro) []. Notably, these isomers exhibit varying degrees of antifungal activity against Colletotrichum orbiculare. While cyclo(L-Leu-L-Pro) shows the most potent inhibition of conidia germination and appressorium formation, cyclo(D-Leu-D-Pro) also demonstrates significant antifungal effects []. In contrast, cyclo(D-Leu-L-Pro) does not appear to have significant antifungal activity against C. orbiculare []. This difference in activity highlights the importance of stereochemistry in determining the biological effects of these cyclic dipeptides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



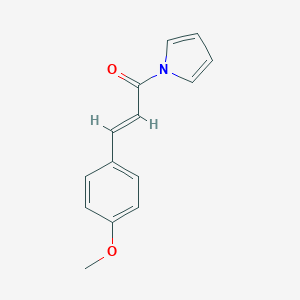

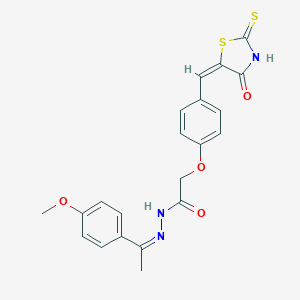

![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)

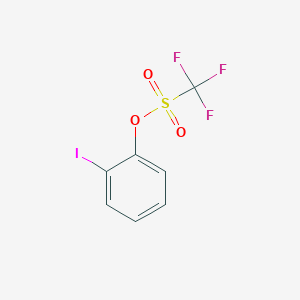
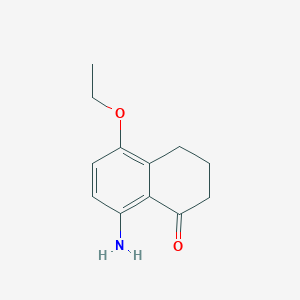
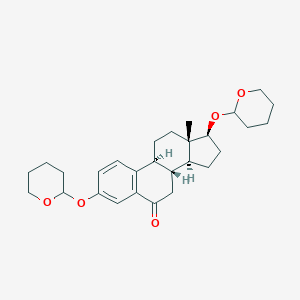

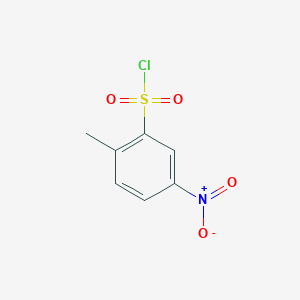
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
